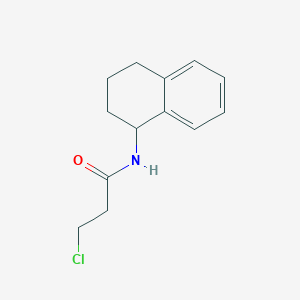

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Description

3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide (CAS: 1087784-09-5) is a chlorinated propanamide derivative featuring a tetrahydronaphthalene (tetralin) substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.73 g/mol . The compound is marketed as a research chemical by suppliers such as Combi-Blocks Inc. and Hölzel Diagnostika, with a purity of ≥95% .

Properties

IUPAC Name |

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBNQGPXUWOBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

Chlorination: The tetrahydronaphthalene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Amidation: The chlorinated intermediate is then reacted with propanamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chlorination and amidation processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the amide group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism of action could involve the inhibition of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its unique structure allows for the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength. Research is ongoing to explore its utility in creating advanced materials for industrial applications.

Coatings and Adhesives

Due to its chemical properties, this compound is being studied as a potential additive in coatings and adhesives. Its incorporation can improve adhesion qualities and resistance to environmental factors.

Bioremediation

The compound's structure suggests potential biodegradability, making it a candidate for bioremediation studies aimed at degrading pollutants in soil and water systems. Research is focused on understanding its degradation pathways and the microorganisms involved.

Case Study 1: Antimicrobial Screening

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated a promising antibacterial effect against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Polymer Development

In another study focused on material applications, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer demonstrated superior thermal properties compared to traditional polymers used in industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The key differentiating feature of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is its tetralin moiety , a partially hydrogenated naphthalene ring system. This contrasts with analogs such as:

- 3-Chloro-N-phenylpropanamide : Substituted with a phenyl group instead of tetralin, reducing steric bulk and altering electronic properties .

- 3-Chloro-N-ethyl-N-phenylpropanamide : Contains an ethyl group on the nitrogen, increasing hydrophobicity compared to the tetralin derivative .

- Thiophene- or naphthalene-based analogs : E.g., (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which integrates heterocyclic systems for enhanced binding affinity in drug design .

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is an organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structure that includes a chloro substituent and a naphthalene-derived moiety, which may influence its biological activity and interactions with various molecular targets.

- Molecular Formula : C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- CAS Number : 1087784-09-5

Synthesis

The synthesis of this compound typically involves:

- Chlorination of 1,2,3,4-tetrahydronaphthalene using chlorinating agents such as thionyl chloride.

- Amidation with propanamide in the presence of bases like triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine atom and the amide group are crucial for binding to these targets, potentially modulating their activity.

Pharmacological Applications

Research indicates that this compound may serve as a building block in the development of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics suggest potential roles in:

- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity.

- Antitumor Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

- Anticonvulsant Properties : A study highlighted the anticonvulsant activity of related naphthalene derivatives. These compounds demonstrated significant efficacy in animal models by reducing seizure duration and frequency .

- Antitumor Effects : Research on naphthalene derivatives has shown that modifications can lead to enhanced cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. The presence of electron-withdrawing groups like chlorine has been linked to increased antiproliferative activity .

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, indicating its potential role in elucidating metabolic pathways and drug interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | Structure | Moderate anticonvulsant properties |

| 1(2H)-naphthalenone | Structure | Antitumor effects against various cell lines |

Q & A

Basic: What synthetic routes are recommended for preparing 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, and what precursors are critical?

Methodological Answer:

A common approach involves coupling 1,2,3,4-tetrahydronaphthalen-1-amine (tetralin-1-amine) with 3-chloropropanoyl chloride under Schotten-Baumann conditions. The reaction typically proceeds in a biphasic solvent system (e.g., dichloromethane/water) with a base like sodium bicarbonate to neutralize HCl byproducts. Tetralin-1-amine hydrochloride (CAS 3459-02-7) is a critical precursor, often synthesized via reductive amination of tetralone intermediates using sodium cyanoborohydride or catalytic hydrogenation . Evidence from related chloroacetamide syntheses suggests using DMF as a polar aprotic solvent with K₂CO₃ to stabilize intermediates and improve yields .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

¹H and ¹³C NMR in CDCl₃ are standard for structural validation. Key signals include:

- ¹H NMR : A triplet at δ ~3.8–4.2 ppm for the CH₂Cl group, a multiplet at δ ~1.5–2.5 ppm for the tetrahydronaphthalene ring protons, and an amide NH signal at δ ~6.5–7.0 ppm (broad, exchangeable).

- ¹³C NMR : A carbonyl signal at ~165–170 ppm (amide C=O), CH₂Cl at ~40–45 ppm, and aromatic carbons at ~120–140 ppm.

Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion [M+H]⁺. Comparative analysis with structurally related compounds, such as 2-chloro-N-phenylacetamides, supports peak assignments .

Advanced: What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

Chiral resolution can be achieved via diastereomeric salt formation using chiral acids (e.g., tartaric acid) or enzymatic kinetic resolution. For example, enantiopure 1,2,3,4-tetrahydronaphthalen-1-amine precursors (e.g., (R)- or (S)-isomers) are synthesized via asymmetric hydrogenation of imines using Rh or Ru catalysts with chiral ligands like BINAP . Chromatographic methods (e.g., chiral HPLC with cellulose-based columns) are critical for purity analysis. Stereochemical outcomes must be validated using polarimetry or X-ray crystallography .

Advanced: How can researchers resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer:

Discrepancies in bioactivity often arise from differences in stereochemistry, impurity profiles, or assay conditions. For example, CNS-active analogs like trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthalenamine show varying dopamine/norepinephrine uptake inhibition depending on diastereomer ratios (cis vs. trans) . To mitigate contradictions:

- Purify intermediates rigorously (e.g., via recrystallization or preparative HPLC).

- Standardize assay protocols (e.g., cell lines, incubation times).

- Characterize stereoisomers using chiral chromatography and correlate activity with enantiomeric excess (ee) .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in this compound?

Methodological Answer:

Impurity profiling requires HPLC-MS or UPLC-PDA with orthogonal detection:

- Column : C18 or phenyl-hexyl stationary phases for resolving polar byproducts (e.g., unreacted amine or hydrolyzed propanamide).

- Detection : UV at 210–254 nm for amide bonds, coupled with MS for structural elucidation.

Reference standards for common impurities (e.g., tetralin-1-amine or 3-chloropropanoic acid) should be synthesized and validated. AK Scientific’s safety data sheets for related amines emphasize LC-MS compatibility for trace impurity analysis .

Advanced: How can computational methods optimize the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., opioid or dopamine receptors). QSAR models can guide substitutions to improve logP (lipophilicity) or reduce metabolic liabilities. For example, substituting the tetrahydronaphthalene ring with electron-withdrawing groups (e.g., -Cl or -F) may enhance blood-brain barrier penetration, as seen in CNS drug candidates . ADMET predictions using tools like SwissADME or pkCSM validate solubility and toxicity profiles pre-synthesis .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers for incineration. AK Scientific’s safety protocols for structurally related chlorinated amines recommend avoiding skin contact due to potential irritancy .

Advanced: What catalytic systems improve yield in large-scale synthesis while minimizing side reactions?

Methodological Answer:

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems, reducing reaction time and byproduct formation. For amide bond formation, HATU or EDCI/HOBt coupling reagents minimize racemization compared to traditional acyl chlorides. Evidence from visible-light-promoted metal-free syntheses suggests using donor/donor diazo precursors for selective N–H insertions, though this requires optimization for propanamide derivatives .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

Ethanol/water or ethyl acetate/hexane mixtures are effective for recrystallization. The compound’s moderate polarity (logP ~2.5–3.0) favors solubility in ethanol at elevated temperatures, with gradual cooling to precipitate pure crystals. For chlorinated analogs, adding activated charcoal during hot filtration removes colored impurities .

Advanced: How do substituents on the tetrahydronaphthalene ring influence biological activity?

Methodological Answer:

Electron-donating groups (e.g., -OCH₃) on the tetrahydronaphthalene ring enhance receptor binding affinity in opioid agonists, while halogens (e.g., -Cl) improve metabolic stability. For example, trans-4-(3,4-dichlorophenyl) derivatives show potent dopamine uptake inhibition due to enhanced lipophilicity and π-π stacking with aromatic residues in target proteins. Activity cliffs can be analyzed via molecular dynamics to identify critical substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.